molecular formula C9H18Cl2N4S B2930529 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride CAS No. 2548984-84-3

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride

Cat. No.: B2930529
CAS No.: 2548984-84-3
M. Wt: 285.23
InChI Key: BCZDNOLOAQWHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a piperazine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride typically involves the reaction of 2-(propan-2-yl)-1,3,4-thiadiazole with piperazine in the presence of suitable catalysts and solvents. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Piperazine derivatives: Widely used in medicinal chemistry for their pharmacokinetic properties.

Uniqueness: 1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride stands out due to the combination of the thiadiazole and piperazine moieties, which confer unique biological activities and pharmacokinetic properties. This combination enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .

Properties

IUPAC Name

2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZDNOLOAQWHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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